molecular formula C23H19N3O3 B11297403 2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11297403
M. Wt: 385.4 g/mol
InChI Key: DKQYMDHFKPUBGD-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the benzamide moiety: The oxadiazole intermediate is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the methoxy group: The final step involves the methylation of the phenolic hydroxyl group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of 2-hydroxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide.

    Reduction: Formation of 2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-diaminophenyl]benzamide.

    Substitution: Formation of nitro or bromo derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the methoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-methoxy-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C23H19N3O3/c1-15-11-13-16(14-12-15)21-25-23(29-26-21)17-7-3-5-9-19(17)24-22(27)18-8-4-6-10-20(18)28-2/h3-14H,1-2H3,(H,24,27)

InChI Key

DKQYMDHFKPUBGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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